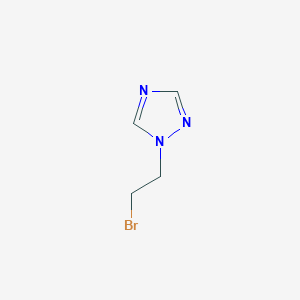
4-Ethyl-2'-methoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2’-methoxybenzophenone is a chemical compound belonging to the class of benzophenones. Benzophenones are aromatic ketones with a wide range of applications, particularly in the fields of pharmaceuticals, cosmetics, and industrial products. 4-Ethyl-2’-methoxybenzophenone is commonly used as a UV-absorbing agent in sunscreens, cosmetics, and plastics due to its ability to block harmful UV radiation.
Applications De Recherche Scientifique
4-Ethyl-2’-methoxybenzophenone has various applications in scientific research:
Chemistry: Used as a UV-absorbing agent in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a photosensitizer.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Widely used in the production of sunscreens, cosmetics, and plastics to protect against UV radiation.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2’-methoxybenzophenone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Formation of the acylium ion: The acyl chloride reacts with the Lewis acid to form the acylium ion.
Electrophilic attack: The acylium ion attacks the aromatic ring, forming a sigma complex.
Restoration of aromaticity: The sigma complex loses a proton, restoring the aromaticity of the ring.
For 4-Ethyl-2’-methoxybenzophenone, the specific reactants would be 4-ethylbenzoyl chloride and 2-methoxybenzene, with AlCl3 as the catalyst .
Industrial Production Methods
Industrial production of 4-Ethyl-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The crude product is typically purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated benzophenones.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methoxybenzophenone (BP-3):
2,2’-Dihydroxy-4-methoxybenzophenone (BP-8):
2-Hydroxy-4-methoxy-4-methylbenzophenone (BP-10):
Uniqueness
4-Ethyl-2’-methoxybenzophenone is unique due to its specific substitution pattern, which provides distinct UV-absorbing properties. Its ethyl and methoxy groups enhance its solubility and stability, making it particularly effective in various applications compared to other benzophenone derivatives .
Propriétés
IUPAC Name |
(4-ethylphenyl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-8-10-13(11-9-12)16(17)14-6-4-5-7-15(14)18-2/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDXHUKINUEBJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641453 |
Source


|
| Record name | (4-Ethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82520-38-5 |
Source


|
| Record name | Methanone, (4-ethylphenyl)(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82520-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline](/img/structure/B1345335.png)













